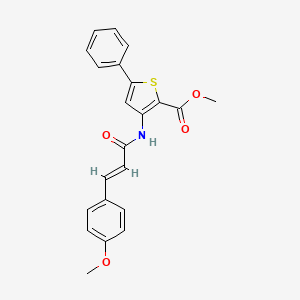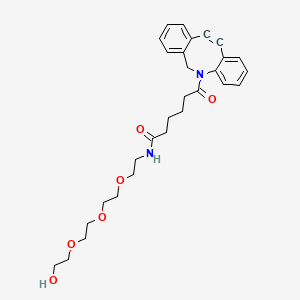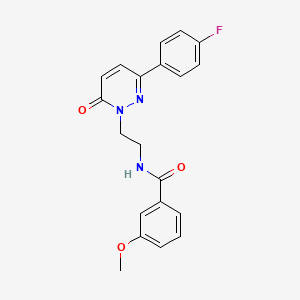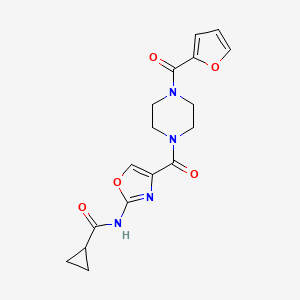![molecular formula C16H12ClN5O3 B2554235 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide CAS No. 898438-05-6](/img/structure/B2554235.png)
2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide is a complex organic compound featuring a unique combination of triazoloquinazoline and furan moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide typically involves the reaction of quinazolinone derivatives with chlorinating agents and triazole precursors. The process includes:
Formation of the quinazoline core: : Starting with anthranilic acid derivatives, a cyclization reaction is performed to form the quinazolinone structure.
Introduction of the triazole moiety: : Using suitable triazole precursors under cyclization conditions, the triazoloquinazoline structure is formed.
Chlorination: : The incorporation of a chlorine atom is achieved through chlorinating agents like thionyl chloride.
Final acylation step: : The last step involves acylation with furan-2-carboxylic acid chloride to yield the final product.
Industrial Production Methods: In an industrial setting, these reactions are optimized for large-scale production by:
Employing flow chemistry techniques for controlled reaction conditions.
Utilizing catalysts to enhance reaction rates and yields.
Implementing green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various chemical reactions, such as:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can transform the carbonyl groups into alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, introducing new functional groups.
Common Reagents and Conditions: Reagents often used with this compound include:
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Chlorinating agents: : Thionyl chloride, sulfuryl chloride.
Major Products: Major products formed from these reactions include:
Oxidized derivatives: : Carboxylic acids, aldehydes.
Reduced derivatives: : Alcohols, hydrocarbons.
Substituted derivatives: : Halogenated compounds, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide is used as a building block for synthesizing more complex molecules. It serves as a scaffold for designing new compounds with desired chemical properties.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Researchers investigate its binding interactions with biological targets, which can lead to the development of new drugs.
Medicine: In medicine, the compound's derivatives are explored for their therapeutic properties. These derivatives exhibit biological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals. Its unique structure allows for the creation of materials with specific characteristics, such as polymers and resins.
Wirkmechanismus
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors. Its triazoloquinazoline moiety is known to bind to ATP-binding sites, inhibiting kinase activity and affecting signal transduction pathways.
Pathways Involved: The compound influences pathways such as:
Apoptosis: : Inducing programmed cell death in cancer cells.
Inflammation: : Modulating the inflammatory response by inhibiting key enzymes like cyclooxygenases.
Vergleich Mit ähnlichen Verbindungen
Unique Features: What sets 2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide apart is its combination of triazoloquinazoline and furan moieties, providing distinct chemical and biological properties not found in other compounds.
Similar Compounds:2-(5-nitro-4H-1,2,3-triazol-4-yl)-N-(2-furylmethyl)acetamide: : Shares the furan moiety but differs in the triazole structure.
8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazoline-4(5H)-carboxamide: : Lacks the furylmethyl acetamide group.
By comparing these structures, researchers can highlight the unique attributes of each compound and their specific applications in various fields.
Eigenschaften
IUPAC Name |
2-(8-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c17-10-3-4-12-13(6-10)22-15(8-19-20-22)21(16(12)24)9-14(23)18-7-11-2-1-5-25-11/h1-6,8H,7,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSERVYVYMCNHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C3=CN=NN3C4=C(C2=O)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)
![4-[4-(Aminomethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2554157.png)
![2-(methylsulfanyl)-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2554158.png)
![N-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2554159.png)


![methyl 2-[(2-{[(4-fluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2554162.png)



![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)
![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554174.png)
![tert-Butyl (7S)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2554175.png)
